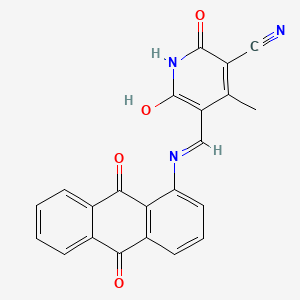
1-(((5-Cyano-2,6-dihydroxy-4-methyl-3-pyridyl)methylene)amino)-9,10-anthracenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((5-Cyano-2,6-dihydroxy-4-methyl-3-pyridyl)methylene)amino)-9,10-anthracenedione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyano group, dihydroxy groups, and a methyleneamino linkage, which contribute to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-(((5-Cyano-2,6-dihydroxy-4-methyl-3-pyridyl)methylene)amino)-9,10-anthracenedione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridyl and anthracenedione precursors, followed by their condensation under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(((5-Cyano-2,6-dihydroxy-4-methyl-3-pyridyl)methylene)amino)-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The presence of reactive functional groups allows for substitution reactions, where specific atoms or groups in the molecule are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(((5-Cyano-2,6-dihydroxy-4-methyl-3-pyridyl)methylene)amino)-9,10-anthracenedione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(((5-Cyano-2,6-dihydroxy-4-methyl-3-pyridyl)methylene)amino)-9,10-anthracenedione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
When compared to other similar compounds, 1-(((5-Cyano-2,6-dihydroxy-4-methyl-3-pyridyl)methylene)amino)-9,10-anthracenedione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
5-Cyano-2,6-dihydroxy-4-methyl-3-pyridyl derivatives: These compounds share the pyridyl core but differ in their substituents and overall structure.
Anthracenedione derivatives: Compounds with similar anthracenedione backbones but varying functional groups. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
71786-65-7 |
|---|---|
Fórmula molecular |
C22H13N3O4 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
5-[(9,10-dioxoanthracen-1-yl)iminomethyl]-6-hydroxy-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H13N3O4/c1-11-15(9-23)21(28)25-22(29)16(11)10-24-17-8-4-7-14-18(17)20(27)13-6-3-2-5-12(13)19(14)26/h2-8,10H,1H3,(H2,25,28,29) |
Clave InChI |
HYCCDMIQCZZNGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=C1C=NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
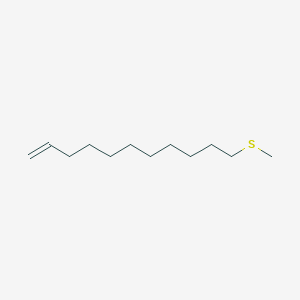
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
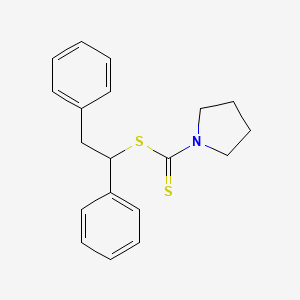
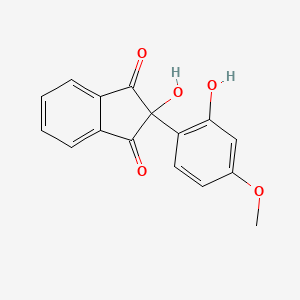

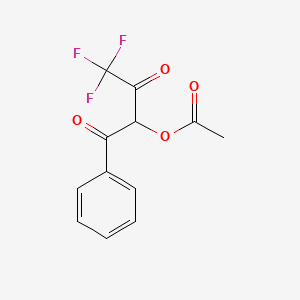
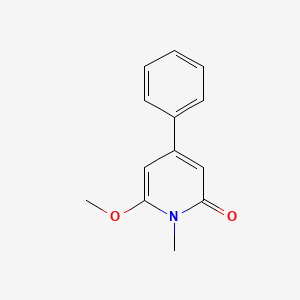
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
